molecular formula C12H15ClO B1356054 4'-Chloro-3,3-dimethylbutyrophenone CAS No. 60851-32-3

4'-Chloro-3,3-dimethylbutyrophenone

Cat. No. B1356054
CAS RN: 60851-32-3
M. Wt: 210.7 g/mol
InChI Key: USBFSVPPZZVYBP-UHFFFAOYSA-N
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Description

“4’-Chloro-3,3-dimethylbutyrophenone” is a chemical compound with the molecular formula C12H15ClO . It is also known as CDB or Alpha-PHP and is commonly used in scientific experiments.


Molecular Structure Analysis

The molecular structure of “4’-Chloro-3,3-dimethylbutyrophenone” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact spatial configuration of these atoms would be detailed in the compound’s structural formula, which is not provided in the search results.


Physical And Chemical Properties Analysis

“4’-Chloro-3,3-dimethylbutyrophenone” is a colorless oil . Its molecular weight is 210.7 g/mol. More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Development of Bio-Active Substituted and Fused Coumarin Heterocycles

    • Application : 4-Chloro-3-formylcoumarin is used as a building block for the development of various bio-active substituted and fused coumarin heterocycles .
    • Method : The synthetic applicability of 4-chloro-3-formylcoumarins in the development of 3,4-substituted coumarins as well as 5-, 6- and 7-membered ring fused coumarin derivatives via classical reaction protocols, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, and green reaction protocols .
    • Results : This research data covers the chemistry of 4-chloro-3-formylcoumarins reported over the last two to three decades .
  • Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities

    • Application : The interactions of 3-formyl-4-chlorocoumarin with nitrogen-containing nucleophiles lead to the corresponding substituted chromen-[4,3-c]pyrazol-4-ones .
    • Method : A series of new coumarin derivatives containing a 4-arylbut-3-en-2-one moiety were synthesized by condensation of 3-acetylcoumarin with aryl aldehydes in chloroform in the presence of piperidine .
    • Results : The structures of the obtained compounds were established on the basis of 1D NMR, 2D NMR and IR and further the compounds were evaluated for possible antioxidant activities .
  • Efficient Biosynthesis of Ethyl ®-4-Chloro-3-Hydroxybutyrate

    • Application : Ethyl ®-4-chloro-3-hydroxybutyrate (®-CHBE) is a versatile chiral precursor for many pharmaceuticals .
    • Method : Several biosynthesis strategies have been documented to convert ethyl 4-chloro-3-oxobutanoate (COBE) to ®-CHBE .
    • Results : Although these strategies have been documented, the catalytic efficiency and stereoselectivity are still too low to be scaled up for industrial applications .
  • Hydrolysis of 4-chloro-3,3-dimethylbut-1-ene
    • Application : The hydrolysis of 4-chloro-3,3-dimethylbut-1-ene forms products much faster than primary alkyl halides .
    • Method : The reaction involves the formation of a primary carbocation, followed by a methyl shift to form a more stable secondary carbocation .
    • Results : The major product of this reaction is a secondary carbocation .

Safety And Hazards

“4’-Chloro-3,3-dimethylbutyrophenone” is classified as an irritant . This means it may cause skin irritation or serious eye irritation. Proper safety measures should be taken while handling this chemical.

properties

IUPAC Name

1-(4-chlorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBFSVPPZZVYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561039
Record name 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3,3-dimethylbutyrophenone

CAS RN

60851-32-3
Record name 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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